molecular formula C17H18ClN3 B15000008 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine

3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine

Cat. No.: B15000008
M. Wt: 299.8 g/mol
InChI Key: NDLVRBXFWWAUTQ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine is a chemical compound that features a benzimidazole ring, a chlorobenzyl group, and a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole reacts with 4-chlorobenzyl chloride.

    Attachment of Propanamine Chain: The final step involves the alkylation of the benzimidazole derivative with 3-chloropropanamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or chlorobenzyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-3-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)phenyl]acrylonitrile
  • 4-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid

Uniqueness

3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine is unique due to its specific structural features, such as the combination of the benzimidazole ring with the chlorobenzyl and propanamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C17H18ClN3/c18-14-9-7-13(8-10-14)12-19-11-3-6-17-20-15-4-1-2-5-16(15)21-17/h1-2,4-5,7-10,19H,3,6,11-12H2,(H,20,21)

InChI Key

NDLVRBXFWWAUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNCC3=CC=C(C=C3)Cl

Origin of Product

United States

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